N-(4-Acetamidophenyl)indomethacin Amide
Overview
Description
WAY-267777: , also known by its chemical name N-(4-acetamidophenyl)-Indomethacin amide , is a fascinating molecule that combines features of both indomethacin (a nonsteroidal anti-inflammatory drug) and an acetamidophenyl group. Let’s explore its characteristics further.
Mechanism of Action
Target of Action
N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is reported to be a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins and thromboxanes, which play a key role in inflammation and pain.
Mode of Action
N-4AIA interacts with COX-2 by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 μM, respectively . This means that N-4AIA can effectively reduce the production of prostanoids by blocking the action of COX-2.
Biochemical Pathways
By inhibiting COX-2, N-4AIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes. These substances are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-4AIA reduces the production of these substances, thereby alleviating symptoms associated with their overproduction.
Result of Action
The inhibition of COX-2 by N-4AIA leads to a decrease in the production of prostanoids. This results in a reduction of inflammation, pain, and fever symptoms . It’s important to note that N-4AIA is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 . This suggests that N-4AIA has a higher selectivity for COX-2, which may result in fewer side effects associated with COX-1 inhibition.
Biochemical Analysis
Biochemical Properties
N-(4-Acetamidophenyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its function . This interaction is selective and reversible, making this compound a potent tool for studying the role of COX-2 in biochemical reactions .
Cellular Effects
The inhibition of COX-2 by this compound can have significant effects on cellular processes. By inhibiting COX-2, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to COX-2 and inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the metabolic pathway of COX-2 inhibition
Preparation Methods
Synthetic Routes:: The synthetic preparation of WAY-267777 involves the following steps:
Indomethacin Derivatization: Starting from indomethacin, the acetamidophenyl group is introduced through a nucleophilic substitution reaction.
Amide Formation: The amide linkage is formed by reacting the indomethacin derivative with an appropriate amine (such as acetamidophenylamine).
- Solvents: Commonly used solvents include dichloromethane, dimethylformamide (DMF), or acetonitrile.
- Reagents: Acetamidophenylamine, coupling agents (e.g., EDC/HOBt), and base (e.g., triethylamine).
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Isolation: WAY-267777 can be purified by column chromatography or recrystallization.
Industrial Production:: While industrial-scale production details are proprietary, the synthesis likely involves optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
WAY-267777 undergoes various chemical reactions:
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to regenerate indomethacin.
Oxidation: The indomethacin portion may undergo oxidation (e.g., by peroxides) to form related compounds.
Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions.
Major Products:
WAY-267777 itself: The desired product.
Indomethacin: The parent compound.
Scientific Research Applications
WAY-267777 has diverse applications:
Anti-Inflammatory Properties: Like indomethacin, it exhibits anti-inflammatory effects.
Cancer Research: Investigated for potential anticancer properties due to its unique structure.
Neuroprotection: Some studies suggest neuroprotective effects.
Comparison with Similar Compounds
WAY-262611: Another Wnt/β-catenin agonist, distinct from WAY-267777.
Indomethacin: The parent compound, lacking the acetamidophenyl group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMUUPNNEPVQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399202 | |
Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-23-8 | |
Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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